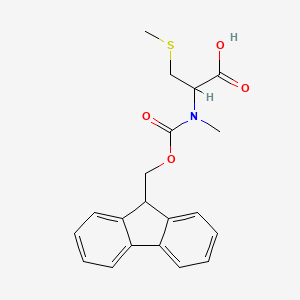
1-(3-Deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 3’-deoxy- is a modified nucleoside analog derived from uridine. Nucleosides are the fundamental building blocks of nucleic acids, such as DNA and RNA, and play a crucial role in various biochemical processes, including cellular signaling and metabolism
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-deoxyuridine typically involves the hydroboration of a 3’-deoxy-3’-C-methyleneuridine derivative, followed by further conversion of the hydroxyl function into different leaving groups . Another method involves the palladium-catalyzed oxidative C–H olefination of uridine analogs, providing an efficient and environmentally friendly approach to synthesizing biologically important derivatives .
Industrial Production Methods
Industrial production methods for uridine, 3’-deoxy- are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for research and pharmaceutical purposes.
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 3’-deoxy- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are various 3’-C-branched uridine analogs and C5-alkene modified uracil/uridine-containing derivatives .
Aplicaciones Científicas De Investigación
Uridine, 3’-deoxy- has a wide range of scientific research applications, including:
Mecanismo De Acción
Uridine, 3’-deoxy- exerts its effects by incorporating into RNA or DNA strands, leading to chain termination or the formation of defective nucleic acids . It also inhibits enzymes involved in nucleic acid synthesis and induces mutations during replication and transcription . The molecular targets and pathways involved include thymidine phosphorylase and uridine-cytidine kinase .
Comparación Con Compuestos Similares
Similar Compounds
Uridine: A glycosylated pyrimidine analog containing uracil attached to a ribose ring.
Deoxyuridine: A nucleoside analog where the ribose ring is replaced with a deoxyribose ring.
Fluorinated Uridine Analogues: Modified uridine derivatives with fluorine atoms, used as anticancer and antiviral agents.
Uniqueness
Uridine, 3’-deoxy- is unique due to its specific modifications at the 3’ position, which confer distinct biochemical properties and potential therapeutic applications compared to other nucleoside analogs .
Propiedades
IUPAC Name |
1-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-5-3-6(13)8(16-5)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXJRLADYHZRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=O)NC2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863995 |
Source


|
| Record name | 1-(3-Deoxypentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide;eliglustat tartrate](/img/structure/B13389313.png)

![4-Fluoro-2-[[3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B13389325.png)
![N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride](/img/structure/B13389326.png)
![3-[[2-[3-[4-(4-Chloro-3-fluorophenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-hydroxybutyl]phenyl]methylidene]oxolan-2-one;3-[[2-[3-[4-(3,4-dimethylphenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-2-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-1-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxolan-2-one](/img/structure/B13389334.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13389337.png)

![19-Ethyl-7,19-dihydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13389353.png)

![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13389363.png)
![2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine](/img/structure/B13389369.png)

